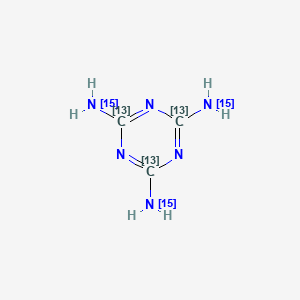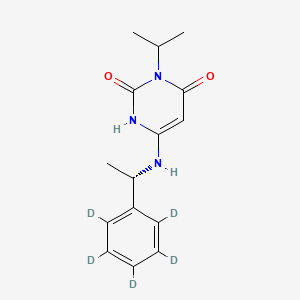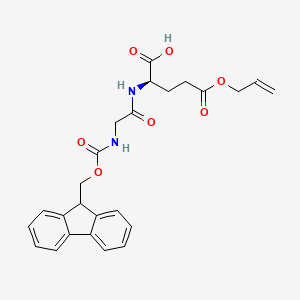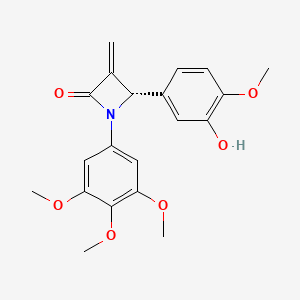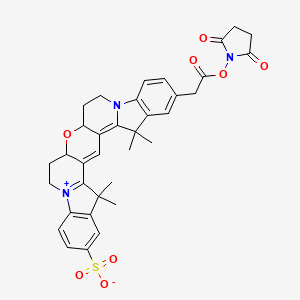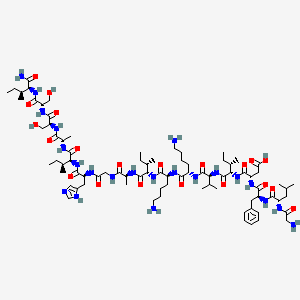
Antibacterial agent 149
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 149 is a laccase inhibitor with high fungicidal activity. It is primarily used in the study of rice sheath blight, a disease caused by the fungus Rhizoctonia solani. This compound has shown significant potential in controlling bacterial and fungal infections, making it a valuable tool in agricultural and biomedical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 149 involves the preparation of N-acyl-1,2,3,4-tetrahydroquinoline derivatives. The reaction typically starts with the acylation of 1,2,3,4-tetrahydroquinoline using acyl chlorides in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Antibacterial agent 149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Antibacterial agent 149 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study laccase inhibition and its effects on fungal growth.
Biology: Investigated for its potential to control fungal infections in plants, particularly rice.
Medicine: Explored for its potential use in developing new antifungal and antibacterial drugs.
Industry: Used in the agricultural industry to control fungal diseases in crops.
作用機序
Antibacterial agent 149 exerts its effects by inhibiting the enzyme laccase, which is involved in the oxidation of phenolic compounds. By inhibiting laccase, the compound disrupts the fungal cell wall synthesis, leading to cell death. The molecular targets include the active site of the laccase enzyme, and the pathways involved are related to the oxidative stress response in fungal cells .
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: These compounds also exhibit antibacterial and antifungal activities.
Quinoline derivatives: Similar to Antibacterial agent 149, these compounds are used in the treatment of fungal infections.
Phenolic compounds: Known for their antimicrobial properties.
Uniqueness
This compound is unique due to its high specificity for laccase inhibition and its potent fungicidal activity. Unlike other similar compounds, it has shown significant effectiveness in controlling rice sheath blight, making it a valuable tool in agricultural research .
特性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
InChIキー |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
異性体SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

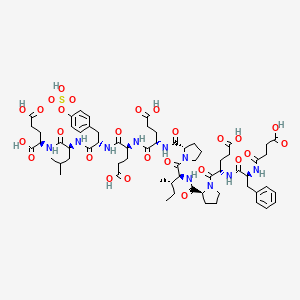

![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)

